molecular formula C17H20ClN3O2S B2881502 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide CAS No. 326023-02-3

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

Cat. No.: B2881502
CAS No.: 326023-02-3
M. Wt: 365.88
InChI Key: INCDAIWATSOPRP-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₇H₂₀ClN₃O₂S and a molecular weight of 365.88 g/mol . It is a benzenesulfonamide derivative, a class of compounds extensively investigated in scientific research for their potential biological activities . Benzenesulfonamides are well-known for their ability to act as inhibitors of carbonic anhydrase (CA) isoforms, enzymes that are important drug targets for conditions like glaucoma, epilepsy, and cancer . The primary sulfonamide group can coordinate with the zinc ion in the CA active site, while the specific substituents on the benzene ring—such as the 3-amino, 4-piperidino, and N-(4-chlorophenyl) groups in this molecule—can influence binding affinity and selectivity towards different enzyme isoforms . Beyond carbonic anhydrase inhibition, benzenesulfonamide scaffolds are frequently explored in medicinal chemistry for their antimicrobial and antitumor properties. Researchers value this compound as a versatile building block for designing novel bioactive molecules and for investigating enzyme mechanisms and inhibition. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-13-4-6-14(7-5-13)20-24(22,23)15-8-9-17(16(19)12-15)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCDAIWATSOPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326023-02-3
Record name 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the piperidine ring: This step involves the nucleophilic substitution of a halogenated benzene derivative with piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide can undergo several types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid or sulfinic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base such as sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce a variety of substituted benzene derivatives.

Scientific Research Applications

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a sulfonamide compound that has a sulfonamide functional group attached to a benzene ring, with an amino group and a piperidine moiety. It shows promise in therapeutic applications, especially in medicinal chemistry, due to its structural features that allow it to interact with biological targets. Studies suggest that similar structures can induce apoptosis in cancer cells and show cytotoxic effects against human cancer cell lines like HeLa and MCF-7. The piperidine moiety may also enhance its interaction with biological targets, potentially increasing its efficacy.

Primary Applications

  • Anticancer and Antimicrobial Applications this compound has shown promising biological activities, particularly in anticancer and antimicrobial applications.
  • Interaction with Biological Macromolecules Interaction studies suggest that this compound may interact with biological macromolecules, including proteins involved in cell signaling pathways.
  • Enzyme Inhibition Studies have shown that similar structures inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K), which is associated with several malignancies. These interactions are crucial for understanding the mechanism of action and optimizing therapeutic efficacy.

Structural Features and Similar Compounds

The uniqueness of this compound lies in its combination of a piperidine ring and a chlorophenyl group, which may enhance its binding affinity to biological targets compared to other sulfonamides.

Compound NameStructural FeaturesUnique Properties
SulfamethoxazoleSulfonamide group + aromatic ringBroad-spectrum antibacterial activity
N-(4-chlorophenyl)-sulfanilamideSimilar aromatic substitutionsAntimicrobial properties
4-Amino-N-(phenyl)benzenesulfonamideLacks piperidine moietyAnticancer activity but less selective
N-(2-pyridyl)-sulfanilamideContains pyridine instead of piperidineEnhanced solubility and bioavailability

Synthesis

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Piperidin-1-yl vs. Morpholin-4-yl Substitutions

  • Target compound: 3-Amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide.
  • Analog: 3-Amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (CAS: 2379651-37-1). Key differences:
Property Piperidin-1-yl Analog Morpholin-4-yl Analog
Ring structure 6-membered saturated amine 6-membered with oxygen atom
Polarity Less polar More polar due to oxygen
Commercial status Discontinued Discontinued
  • Implications: Morpholine’s oxygen atom may improve solubility but reduce membrane permeability compared to piperidine.

Chlorophenyl vs. Other Aromatic Groups

  • Target compound : 4-Chlorophenyl group.
  • Analog: 4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzene-1-sulfonamide (CAS: 122-11-2). Key differences:
Property 4-Chlorophenyl Analog 2,6-Dimethoxypyrimidinyl Analog
Aromatic substituent Electron-withdrawing Cl Electron-donating OCH3 groups
Bioactivity Potential insecticidal use Classical sulfa drug scaffold

Functional Group Modifications

Sulfonamide vs. Carboselenamide

  • Target compound : Sulfonamide group.
  • Analog: 3-Amino-N-(4-chlorophenyl)-1H-pyrazole-1-carboselenoamide (NNSeN-1). Key differences:
Property Sulfonamide Carboselenamide
Chalcogen Sulfur Selenium
Reactivity Moderate Higher (Se–N bond lability)
Therapeutic potential Antibacterial Anticancer/antioxidant
  • Implications : Selenium incorporation may confer redox-modulating properties but introduces synthetic and stability challenges .

Pharmacological Profiles

Insecticidal Activity

  • Target compound: Structural similarity to N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, which showed superior aphidicidal activity compared to acetamiprid . Hypothesis: The 4-chlorophenyl and piperidine groups may synergize to enhance binding to insect nicotinic acetylcholine receptors.

Antibacterial Activity

  • Analog: p-Amino-N-(4-chlorophenyl)benzene sulfonamides demonstrated classical sulfa drug activity . Hypothesis: The 3-amino group in the target compound may mimic the p-amino group in sulfonamides, enabling dihydropteroate synthase inhibition.

Biological Activity

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its structural features that allow for significant interactions with biological targets. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20ClN3O2S
  • Molecular Weight : 365.88 g/mol

Structural Features

The compound consists of:

  • A sulfonamide group attached to a benzene ring.
  • An amino group and a piperidine moiety , which enhance its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The presence of the piperidine ring is believed to enhance its efficacy by improving binding affinity to target proteins involved in cell signaling pathways.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity. Similar sulfonamide compounds have been reported to exhibit broad-spectrum antibacterial effects, making them valuable in treating infections. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

  • Enzyme Inhibition : The compound may inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K), which is implicated in various malignancies.
  • Cell Signaling Interference : By interacting with proteins involved in cell signaling pathways, it can disrupt processes critical for cancer cell survival.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
SulfamethoxazoleSulfonamide group + aromatic ringBroad-spectrum antibacterial activity
N-(4-chlorophenyl)-sulfanilamideSimilar aromatic substitutionsAntimicrobial properties
4-Amino-N-(phenyl)benzenesulfonamideLacks piperidine moietyAnticancer activity but less selective
N-(2-pyridyl)-sulfanilamideContains pyridine instead of piperidineEnhanced solubility and bioavailability

The uniqueness of this compound lies in its combination of a piperidine ring and a chlorophenyl group, potentially enhancing its binding affinity compared to other sulfonamides.

Study on Anticancer Effects

A study conducted on the anticancer effects of sulfonamide derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction.

Study on Antimicrobial Effects

Another research effort evaluated the antimicrobial activity of sulfonamides using standard bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential as an antimicrobial agent.

Pharmacokinetic Considerations

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models have been employed to predict these parameters, indicating favorable profiles for further development.

Q & A

Q. How can the synthesis of 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key steps include:

  • Coupling Reactions: Use palladium on carbon (Pd/C) as a catalyst for Suzuki-Miyaura coupling to link aromatic rings efficiently .
  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility and reaction homogeneity .
  • Temperature Control: Maintain reflux conditions (e.g., 80–100°C) to accelerate reaction rates while avoiding decomposition.
  • Purification: Column chromatography with silica gel and recrystallization in ethanol improves purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C17H19ClN3O2S) with <2 ppm error .
  • Infrared Spectroscopy (IR): Identifies sulfonamide (-SO₂NH₂) stretches at 1150–1350 cm⁻¹ .
  • X-ray Crystallography: Resolves 3D conformation, particularly the planarity of the sulfonamide group .

Q. How does the sulfonamide functional group influence the compound’s biological activity?

Methodological Answer: The sulfonamide group (-SO₂NH₂):

  • Mimics Natural Substrates: Competes with endogenous ligands for enzyme binding pockets (e.g., carbonic anhydrase inhibition) .
  • Enhances Solubility: Polar sulfonamide improves aqueous solubility, aiding pharmacokinetic profiles .
  • Facilitates Hydrogen Bonding: Forms interactions with catalytic residues (e.g., Zn²⁺ in metalloenzymes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

Methodological Answer:

  • Piperidine Substitution: Replace piperidine with morpholine to reduce off-target binding (e.g., JAK2 vs. JAK1 selectivity) .
  • Chlorophenyl Optimization: Introduce electron-withdrawing groups (e.g., -CF₃) to improve target affinity .
  • Sulfonamide Bioisosteres: Test thiadiazole or triazole analogs to maintain potency while altering metabolic stability .

Q. What strategies resolve discrepancies in the compound’s activity across different biological assays?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and buffer conditions (pH 7.4) .
  • Off-Target Profiling: Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify confounding targets .
  • Metabolic Stability Testing: Compare liver microsome half-life (e.g., human vs. rodent) to explain species-specific efficacy .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to homology-modeled proteins (e.g., GPCRs) .
  • Molecular Dynamics (MD): Analyze stability of ligand-target complexes over 100-ns simulations (e.g., GROMACS software) .
  • Pharmacophore Mapping: Identify critical features (e.g., sulfonamide H-bond donors) using Schrödinger Phase .

Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?

Methodological Answer:

  • CRISPR Knockout: Silence putative targets (e.g., JAK1) to confirm loss of compound efficacy .
  • Western Blotting: Measure phosphorylation levels of downstream effectors (e.g., STAT3 in JAK-STAT pathways) .
  • Fluorescence Polarization: Quantify direct binding to recombinant proteins (Kd < 100 nM) .

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